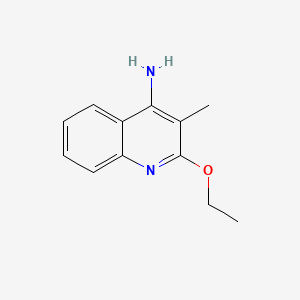

2-Ethoxy-3-methylquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

197163-62-5 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.257 |

IUPAC Name |

2-ethoxy-3-methylquinolin-4-amine |

InChI |

InChI=1S/C12H14N2O/c1-3-15-12-8(2)11(13)9-6-4-5-7-10(9)14-12/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

ROBNSRZJUXUZLY-UHFFFAOYSA-N |

SMILES |

CCOC1=NC2=CC=CC=C2C(=C1C)N |

Synonyms |

4-Quinolinamine,2-ethoxy-3-methyl-(9CI) |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Ethoxy 3 Methylquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Ethoxy-3-methylquinolin-4-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to gain insight into the molecule's conformation.

Assignment of Proton and Carbon Resonances

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the methyl group, the ethoxy group, and the amine protons. The aromatic region would likely display a complex pattern of doublets and triplets, characteristic of a substituted quinoline ring system. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, which in turn would appear as a triplet. The methyl group at the 3-position would appear as a singlet. The amine (-NH₂) protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum would show 12 distinct signals, corresponding to the ten carbons of the quinoline ring system, the methyl group carbon, and the two carbons of the ethoxy group. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents. For instance, the carbon atom attached to the nitrogen of the amine group (C4) and the carbon attached to the oxygen of the ethoxy group (C2) would be shifted significantly downfield.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of adjacent protons, for example, within the ethoxy group and the aromatic rings. Heteronuclear 2D NMR, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for definitively linking each proton to its directly attached carbon (HSQC) and to carbons two or three bonds away (HMBC). This allows for the unambiguous assignment of all proton and carbon resonances.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H5, H6, H7, H8 | 7.0 - 8.2 | m |

| NH₂ | 4.5 - 5.5 | br s |

| O-CH₂-CH₃ | 4.1 - 4.4 | q |

| C3-CH₃ | 2.2 - 2.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 155 - 160 |

| C3 | 115 - 120 |

| C4 | 145 - 150 |

| C4a | 148 - 152 |

| C5 | 120 - 130 |

| C6 | 120 - 130 |

| C7 | 120 - 130 |

| C8 | 115 - 125 |

| C8a | 140 - 145 |

| C3-CH₃ | 15 - 20 |

| O-CH₂-CH₃ | 60 - 65 |

Conformational Analysis and Stereochemical Determination

While standard NMR provides connectivity, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could offer insights into the spatial proximity of protons, aiding in conformational analysis. For instance, NOESY could reveal through-space interactions between the protons of the methyl group and the ethoxy group with adjacent protons on the quinoline ring. This can help determine the preferred orientation of the substituents. As there are no chiral centers in this compound, stereochemical determination is not applicable.

Mass Spectrometry (MS/HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄N₂O), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The calculated exact mass is 202.1106 g/mol .

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 202. Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. Predicted fragmentation pathways include the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group to give a fragment at [M-29]⁺, or the loss of an ethoxy radical (•OCH₂CH₃) to yield a fragment at [M-45]⁺. Further fragmentation of the quinoline ring would also be observed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. wpmucdn.com The spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethoxy groups would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine is expected around 1590-1650 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the quinoline system would be found in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is anticipated in the 1200-1275 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2975 | Medium-Strong |

| Primary Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring is a chromophore, and its extended π-conjugated system is expected to absorb UV radiation. The spectrum would likely show multiple absorption bands, characteristic of π → π* transitions. The presence of the electron-donating amino (-NH₂) and ethoxy (-OC₂H₅) groups, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent quinoline molecule.

X-ray Crystallography for Solid-State Structure Determination

A literature search did not yield any public domain reports on the single-crystal X-ray diffraction analysis of this compound. Should a suitable crystal be grown, this technique would provide the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. This would allow for an unambiguous determination of the molecular geometry and packing arrangement in the crystal lattice.

Computational and Theoretical Investigations of 2 Ethoxy 3 Methylquinolin 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. noveltyjournals.comnih.govepstem.net It is widely employed to calculate a variety of molecular properties for quinoline (B57606) derivatives, providing a balance between accuracy and computational cost. researchgate.netnih.gov Calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311G(d,p), to model the molecule's electronic and geometric features. epstem.netresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).wikipedia.orgThe HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.youtube.comThe energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability.researchgate.netresearchgate.netA small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.researchgate.netFor various quinoline derivatives, these energies are calculated to predict their reactivity.researchgate.netresearchgate.net

Interactive Table: Representative FMO Data for a Generic Quinoline Derivative Note: This table is illustrative and does not represent 2-Ethoxy-3-methylquinolin-4-amine.

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a compound, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. Conformational sampling within an MD simulation allows for the exploration of the different shapes (conformations) a molecule can adopt and their relative stabilities. For flexible molecules like quinoline derivatives with side chains, this is crucial for understanding how they might adapt their shape to bind to a target. ulisboa.pt

Molecular Docking Studies for Elucidating Receptor Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the strength of the interaction (e.g., in kcal/mol). nih.gov Studies on various quinoline derivatives have used molecular docking to predict their binding modes and affinities to biological targets, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.meresearchgate.net The fundamental tenet of QSAR is that variations in the structural or physicochemical properties of molecules within a series will lead to predictable changes in their biological effects. researchgate.net For quinoline derivatives, including this compound, QSAR studies are instrumental in predicting their activity, understanding their mechanism of action, and guiding the design of new, more potent analogues. nih.govresearchgate.netnih.gov

The development of a QSAR model involves several key steps, starting with the compilation of a dataset of molecules with known biological activities. researchgate.net Subsequently, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. trdizin.gov.tr Statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are then used to generate a mathematical equation that links the descriptors to the biological activity. fiveable.meresearchgate.net

In the context of quinoline derivatives, QSAR models have been successfully developed to predict a range of biological activities, including antimalarial, antitubercular, and anticancer effects. nih.govresearchgate.netnih.gov These models can provide valuable mechanistic insights. For instance, the inclusion of specific descriptors in a successful QSAR model can suggest the nature of the interactions between the ligand and its biological target. A model that heavily relies on steric descriptors might indicate the importance of the molecule's size and shape for fitting into a specific binding pocket. nih.gov Similarly, the significance of electronic descriptors can point towards the role of electrostatic or hydrogen bonding interactions.

For this compound and its analogues, a hypothetical QSAR study could be designed to predict a specific biological activity. A set of derivatives with variations at the ethoxy, methyl, and amine groups would be synthesized and their biological activities determined. A variety of molecular descriptors would then be calculated.

Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Class | Specific Descriptor | Potential Mechanistic Implication |

| Electronic | Dipole Moment | Relates to polar interactions with the target receptor. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Reflects the molecule's ability to accept electrons. mdpi.com | |

| Atomic Charges | Highlights specific atoms involved in electrostatic interactions. | |

| Steric | Molecular Volume | Indicates the overall size of the molecule and its fit within a binding site. nih.gov |

| Molar Refractivity | Relates to the volume occupied by a molecule and its polarizability. mdpi.com | |

| van der Waals Volume | Provides a measure of the molecule's bulk. nih.gov | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. trdizin.gov.tr |

| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

A resulting QSAR model might take the form of the following hypothetical equation:

log(1/C) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MV)

Where:

log(1/C) represents the biological activity (e.g., inhibitory concentration).

LogP is the hydrophobicity descriptor.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

MV is the molecular volume.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The statistical quality of the model is assessed through various validation metrics, such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and external validation on a test set of compounds. mdpi.com A statistically robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Theoretical Insights into Chemical Reactivity and Reaction Pathways

Theoretical and computational chemistry provides a powerful lens through which to investigate the intrinsic chemical reactivity and potential reaction pathways of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the electronic structure and properties of molecules, offering deep insights that complement experimental findings. trdizin.gov.tr

One of the key areas of investigation is the analysis of Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding chemical reactivity. The HOMO represents the region from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO indicates the region most susceptible to accepting electrons from a nucleophile. mdpi.com For this compound, the HOMO is likely to be localized on the electron-rich amino group and the quinoline ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap is also a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic interaction. The hydrogen atoms of the amine group would exhibit a positive potential, making them potential hydrogen bond donors.

Computational studies can also be used to model and predict the outcomes of chemical reactions. For instance, the synthesis of quinoline derivatives often involves cyclization reactions. nih.govnih.gov Theoretical calculations can be used to investigate the reaction mechanism, identify transition states, and determine the activation energies for different possible pathways. This can help to explain or predict the regioselectivity and stereoselectivity of a reaction. For example, in a potential functionalization reaction of this compound, computational modeling could predict whether substitution is more likely to occur on the benzene (B151609) or pyridine (B92270) part of the quinoline ring.

Table 2: Key Computational Parameters and Their Implications for the Reactivity of this compound

| Computational Parameter | Predicted Property | Implication for Chemical Reactivity |

| HOMO Energy | Electron-donating ability | Higher energy indicates greater ease of oxidation and reactivity towards electrophiles. |

| LUMO Energy | Electron-accepting ability | Lower energy suggests a greater propensity to undergo reduction and react with nucleophiles. mdpi.com |

| HOMO-LUMO Gap | Chemical stability/reactivity | A smaller gap suggests higher polarizability and greater reactivity. |

| Molecular Electrostatic Potential (MEP) | Charge distribution | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. |

| Calculated Atomic Charges | Localized charge on atoms | Pinpoints specific atoms likely to be involved in electrostatic interactions or reactions. |

| Transition State Energy | Activation energy of a reaction | Determines the feasibility and rate of a proposed reaction pathway. |

By leveraging these computational tools, researchers can gain a detailed, atom-level understanding of the factors governing the chemical behavior of this compound. This knowledge is invaluable for designing new synthetic routes, predicting the products of unknown reactions, and understanding its interactions in a biological context.

Chemical Reactivity and Mechanistic Organic Transformations of 2 Ethoxy 3 Methylquinolin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline molecule typically occurs on the carbocyclic (benzene) ring, which is more electron-rich than the heterocyclic (pyridine) ring. quimicaorganica.orgyoutube.com The preferred positions for electrophilic attack are C5 and C8, as these lead to the most stable cationic intermediates (Wheland intermediates) where the aromaticity of the other ring is preserved. quimicaorganica.orgreddit.com

In 2-Ethoxy-3-methylquinolin-4-amine, the substituents significantly influence the regioselectivity of SEAr. The 4-amino and 2-ethoxy groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density via resonance. The 3-methyl group is a weakly activating, ortho-, para-director. The combined effect of these groups strongly activates the quinoline system towards electrophilic attack.

The powerful activating effect of the 4-amino group, coupled with the 2-ethoxy group, directs electrophiles primarily to the C5 position. The C7 position is also activated, but to a lesser extent. The C6 and C8 positions are less favored due to the directing influence of the substituents on the heterocyclic ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-ethoxy-3-methylquinolin-4-amine | Strong activation and para-directing effect from the 4-amino group, reinforced by the 2-ethoxy group, favors substitution at C5. |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-2-ethoxy-3-methylquinolin-4-amine | Similar to nitration, the powerful activating groups direct the electrophile to the C5 position. |

| Sulfonation | Fuming H₂SO₄ | 2-Ethoxy-3-methyl-4-aminoquinoline-5-sulfonic acid | The bulky sulfonyl group will preferentially add to the most activated and sterically accessible position, C5. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Likely complex mixture or reaction at the amino group | The amino group can coordinate with the Lewis acid catalyst, deactivating the ring or leading to N-acylation/alkylation. Protection of the amino group may be required for ring substitution. |

Research on related substituted quinolines supports the principle that electrophilic attack is directed to the benzene (B151609) ring. nih.govnih.gov For instance, the synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines demonstrates the susceptibility of the aniline (B41778) ring portion to electrophilic attack. nih.govnih.gov

Nucleophilic Substitution Reactions at the Quinoline Positions

Nucleophilic substitution reactions on the quinoline nucleus preferentially occur on the electron-deficient pyridine (B92270) ring, particularly at the C2 and C4 positions. youtube.com However, in this compound, these positions are already substituted. The amino group at C4 is a poor leaving group, making direct nucleophilic aromatic substitution (SNAr) at this position challenging without prior modification.

The most common synthetic route to 4-aminoquinolines involves the SNAr reaction of a 4-chloroquinoline (B167314) with an amine. nih.govucsf.edufrontiersin.org This highlights the high reactivity of the C4 position when a good leaving group is present. nih.govucsf.edunih.gov

Oxidation and Reduction Pathways of the Quinoline Core and Substituents

The reactivity of the quinoline system towards oxidation and reduction is dichotomous, with the pyridine and benzene rings showing different susceptibilities.

Oxidation: The benzene ring is generally more susceptible to oxidation than the pyridine ring, which is deactivated by the electronegative nitrogen atom. Strong oxidation can lead to the cleavage of the carbocyclic ring. For instance, oxidation of quinoline with alkaline potassium permanganate (B83412) yields pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.com

In the case of this compound, the electron-donating groups (amino and ethoxy) make the benzene ring even more susceptible to oxidation. The methyl group can also be a site of oxidation. Studies on the related antioxidant ethoxyquin (B1671625) (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) show that oxidation can lead to a variety of products, including quinone imines and nitroxides, demonstrating the complex oxidation pathways available to ethoxy-substituted quinolines. nih.govwikipedia.org The formation of reactive quinone-imine metabolites is a known issue for some aminoquinoline derivatives, particularly those with hydroxyl groups, which can lead to toxicity. nih.govplos.org

Reduction: Conversely, the heterocyclic pyridine ring is more readily reduced than the benzene ring. Catalytic hydrogenation or reduction with agents like sodium in ethanol (B145695) typically reduces the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline. youtube.com The specific conditions can influence the outcome.

Table 2: Predicted Oxidation and Reduction Products

| Transformation | Reagents/Conditions | Expected Major Product |

| Oxidation | KMnO₄, heat | Pyridine-2,3-dicarboxylic acid derivative (from ring cleavage) or oxidation of the methyl/ethoxy group. |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N¹-oxide. youtube.com |

| Reduction | H₂, Pd/C or Na/EtOH | 2-Ethoxy-3-methyl-1,2,3,4-tetrahydroquinolin-4-amine. youtube.com |

Reactions Involving the Amino Group (e.g., diazotization, condensation)

The exocyclic amino group at the C4 position is a key site for a variety of chemical transformations. Its reactivity is typical of an aromatic amine, although influenced by the electronic environment of the quinoline ring system.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate. It can be subjected to Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH) at the C4 position, or it can be used in azo-coupling reactions with activated aromatic compounds to form azo dyes.

Condensation and Acylation: The nucleophilic amino group readily reacts with electrophiles such as aldehydes, ketones, and acyl chlorides.

Condensation with aldehydes or ketones forms Schiff bases (imines).

Acylation with acid chlorides or anhydrides yields the corresponding amides. This is a common strategy to protect the amino group or to synthesize derivatives with modified properties.

Alkylation can occur, but over-alkylation is a common issue. Reductive amination provides a more controlled method for N-alkylation.

These reactions are fundamental in modifying the structure of 4-aminoquinolines to alter their biological activity. nih.govfrontiersin.orgnih.gov

Rearrangement Reactions and Fragmentations

Rearrangement Reactions: While not common for the parent aromatic structure, rearrangement reactions can occur in derivatives of this compound under specific conditions, often involving carbocationic intermediates. masterorganicchemistry.com For example, N-acylated dihydroquinolines have been shown to undergo rearrangement in the presence of organolithium compounds. rsc.org Reactions that proceed through unstable intermediates, such as certain electrophilic additions or substitutions under harsh conditions, could potentially lead to skeletal rearrangements, although these are generally minor pathways.

Fragmentations: The fragmentation of the quinoline ring system is typically observed under high-energy conditions, such as in mass spectrometry. Studies on the fragmentation of the quinoline radical cation show that a primary dissociation pathway involves the loss of a molecule of hydrogen cyanide (HCN) from the pyridine ring. rsc.org The specific fragmentation pattern of this compound in a mass spectrometer would be influenced by its substituents. The ethoxy, methyl, and amino groups would likely lead to characteristic fragmentation patterns, such as the loss of an ethyl radical, a methyl radical, or ammonia (B1221849), in addition to the fragmentation of the core quinoline structure. nih.govresearchgate.net

Biological Activity and Mechanistic Insights of 2 Ethoxy 3 Methylquinolin 4 Amine and Its Analogs

Modulatory Effects on Molecular Targets and Signaling Pathways

The quinoline (B57606) scaffold, the core structure of 2-Ethoxy-3-methylquinolin-4-amine, is recognized as a versatile template in drug discovery. nih.gov Analogs based on this structure have demonstrated a wide range of interactions with crucial biological molecules and pathways.

Receptor Binding and Agonist/Antagonist Activities

The versatility of the quinoline scaffold extends to interactions with various cell surface and intracellular receptors. Research has shown that N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), an analog, can irreversibly modify the GABA-A receptor complex, leading to a decrease in the number of binding sites for benzodiazepines. nih.gov Furthermore, other synthetic analogs of quinoline have been evaluated for their binding affinities to dopamine (B1211576) receptors, with certain N-substituted derivatives showing high potency and selectivity for D-2 binding sites. nih.gov

DNA/RNA Interaction Mechanisms

Certain quinoline derivatives exert their biological effects by directly interacting with nucleic acids. mdpi.com One established mechanism is DNA intercalation, where the planar aromatic ring system of the quinoline molecule inserts itself between the base pairs of the DNA double helix. electronicsandbooks.comnih.gov This action can interfere with DNA replication and transcription, ultimately leading to cell death. electronicsandbooks.com For example, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) is a known DNA intercalator with antitumor properties. nih.gov Additionally, some quinoline analogs function as inhibitors of DNA topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes. nih.govnih.gov By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and apoptosis. nih.gov

Structure-Activity Relationships (SAR) Governing Bioactivity

The specific biological activity of this compound and its analogs is dictated by the nature and position of substituents on the quinoline core.

Influence of the Ethoxy Group on Mechanistic Activity

The ethoxy group at the C2 position is a key feature that can significantly influence the molecule's properties and biological interactions. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pockets of target proteins. The presence of the 2-ethoxy group also impacts the molecule's lipophilicity and electronic distribution, which can affect its absorption, distribution, and ability to cross cell membranes. In the synthesis of quinazoline (B50416) and quinazolinone derivatives, the 2-ethoxy group in the precursor 2-ethoxy-4(3H)quinazolinone is a reactive site that controls the reaction pathway. nih.gov Furthermore, the inclusion of a 4-ethoxy quinoline moiety has been a feature in the design of c-Met kinase inhibitors, suggesting its importance in achieving potent enzymatic inhibition. rsc.org

Impact of the Amino Group on Ligand-Target Interactions

The amino group at the 4-position of the quinoline ring is a critical determinant of the biological activity of this compound and its analogs. This functional group is frequently involved in crucial ligand-target interactions, influencing the compound's potency and mechanism of action. In many instances, the amino group acts as a hydrogen bond donor or acceptor, facilitating the binding of the molecule to its biological target. For example, in the context of anticancer activity, the 4-amino group is a common feature in quinoline-based compounds that target various cellular processes. biointerfaceresearch.com

The basicity of the amino group also plays a significant role. It can become protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues in the active site of an enzyme or receptor. This is particularly relevant for compounds that target the acidic environment of the parasite's food vacuole in malaria, where the protonated aminoquinoline can accumulate. nih.gov

Furthermore, the amino group can be a site for metabolic modification, which can either activate or deactivate the compound. The nature and position of substituents on the amino group can modulate the compound's pharmacokinetic properties and its interaction with metabolizing enzymes. nih.gov

Positional Isomer Effects on Biological Mechanisms

The position of the amino group on the quinoline ring profoundly impacts the biological activity and mechanism of action. While 4-aminoquinolines have been extensively studied, particularly for their antimalarial and anticancer properties, isomers with the amino group at other positions can exhibit distinct biological profiles. biointerfaceresearch.comnih.gov

For instance, structural modifications to the 4-aminoquinoline (B48711) scaffold can lead to analogs that overcome drug resistance in parasites. nih.gov The specific positioning of the amino group, in conjunction with other substituents on the quinoline ring, dictates the molecule's three-dimensional shape and electronic distribution, which are crucial for its interaction with specific biological targets. A change in the amino group's position can alter the binding affinity and selectivity for a particular receptor or enzyme, leading to a different pharmacological effect.

Mechanistic Investigations in Cell-Based Assays

Studies on Cellular Entry and Subcellular Localization

The cellular uptake and subsequent subcellular localization of quinoline derivatives are key to their biological activity. For quinolinic acid, a related compound, cellular entry into primary human neurons has been shown to be temperature-dependent and mediated by high-affinity transport systems, specifically involving the excitatory amino acid transporter 3 (EAAT3). nih.gov Following uptake, quinolinic acid has been observed to be metabolized exclusively in lysosomes. nih.gov This lysosomotropic behavior is a characteristic feature of many aminoquinolines, where the basic amino group leads to their accumulation in acidic organelles like lysosomes. This accumulation can disrupt lysosomal function and is a proposed mechanism for the anticancer and antiviral effects of some of these compounds.

Induction of Cellular Responses at a Mechanistic Level

Quinoline derivatives can induce a variety of cellular responses by modulating gene expression and protein trafficking. For example, some 4-aminoquinolines have been shown to activate the tumor suppressor protein p53 and its downstream target p21, leading to cell cycle arrest. nih.gov This activation can occur through the inhibition of p53 ubiquitination, which prevents its degradation. nih.gov

Furthermore, certain quinoline compounds can influence protein acetylation by stimulating histone acetyltransferases and inhibiting histone deacetylases (HDACs), thereby altering gene expression. nih.gov In the context of anticancer activity, some quinoline derivatives have been found to induce apoptosis (programmed cell death). nih.gov For example, 6-Bromo-5-nitroquinoline has been shown to cause cancer cell death through apoptosis. nih.gov This process can be initiated through a mitochondrial pathway and may involve the upregulation of genes like p53 and the downregulation of apoptosis inhibitors. nih.gov

Exploration of Specific Biological Activities

The quinoline scaffold is a versatile platform that has given rise to compounds with a wide range of biological activities. biointerfaceresearch.comrsc.orgnih.gov

Antiviral Activity: Certain quinoline derivatives have demonstrated antiviral properties. nih.govnih.gov For example, 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one, a related heterocyclic compound, has been shown to inhibit the proliferation of poliovirus. nih.gov The mechanisms of antiviral action for quinolines can be varied, including the inhibition of viral entry and replication. nih.gov

Antimicrobial Activity: Numerous quinoline derivatives exhibit antibacterial and antifungal activity. mdpi.comnih.govnih.govnih.govresearchgate.net The antimicrobial potency can be influenced by the specific substituents on the quinoline ring. mdpi.com For instance, some amino acid derivatives of quinolines have shown potent inhibitory action against various bacterial strains. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of bacterial DNA gyrase and/or topoisomerase-IV. mdpi.com

Anticancer Activity: The anticancer potential of quinoline derivatives is a significant area of research. biointerfaceresearch.comnih.govresearchgate.netarabjchem.org These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. nih.govnih.govresearchgate.net For example, certain substituted quinolines have shown potent antiproliferative activity against various cancer cell lines. nih.gov The presence and position of functional groups, such as nitro and phenyl groups, can significantly influence the cytotoxic activity. nih.gov

Antimalarial Activity: 4-Aminoquinolines have historically been a cornerstone of antimalarial therapy. biointerfaceresearch.comnih.govrsc.orgnih.gov Compounds like chloroquine (B1663885) function by accumulating in the parasite's food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. nih.gov Research continues to explore novel 4-aminoquinoline analogs to combat the emergence of drug-resistant malaria parasites. nih.govnih.gov These new analogs often feature structural modifications designed to circumvent resistance mechanisms. nih.gov

Interactive Table of Biological Activities

Advanced Research Avenues and Future Directions for 2 Ethoxy 3 Methylquinolin 4 Amine

Rational Design of Next-Generation Quinoline-Based Probes and Tools

The rational design of molecular probes is a powerful strategy for developing tools to investigate complex biological systems. The quinoline (B57606) core, a key feature of 2-Ethoxy-3-methylquinolin-4-amine, is an underexplored but highly promising fluorescent scaffold. nih.gov Researchers have demonstrated the potential to create highly tunable quinoline-based fluorescent probes through a modular design approach. nih.govacs.org This involves engineering specific domains of the molecule to control properties like compound polarization, photophysics, and structural diversity for various applications, including live-cell imaging. nih.govnih.govacs.org

By applying this strategy to this compound, new fluorescent probes could be developed. For instance, the ethoxy and methyl groups at the 2 and 3 positions, and the amine group at the 4 position, can be systematically modified. This allows for the creation of a library of derivatives with tailored fluorescent properties, such as "turn-on" responses to specific intracellular analytes or environmental changes like pH. nih.govacs.org Such rationally designed probes could be used to selectively detect and monitor biological targets, as demonstrated by quinoline-based sensors for copper ions or tau aggregates in Alzheimer's disease research. acs.orgrsc.org

Table 1: Modular Design Strategy for Quinoline-Based Probes

| Molecular Domain | Function | Potential Modification on this compound |

|---|---|---|

| Domain 1 | Compound Polarization & Targeting | Modification of the 4-amine group to include specific targeting moieties (e.g., peptides, small molecules) for organelles or proteins. |

| Domain 2 | Tuning of Photophysical Properties | Alteration of the 2-ethoxy group to other alkoxy chains or electron-donating/withdrawing groups to modulate emission wavelength and quantum yield. |

| Domain 3 | Structural Diversity & Combinatorial Development | Introduction of various substituents on the benzene (B151609) ring of the quinoline core to create a diverse library for screening. |

High-Throughput Screening for Novel Mechanistic Targets

High-Throughput Screening (HTS) is a critical methodology for identifying novel biological targets of chemical compounds. nih.gov For the quinoline class of molecules, functional proteomics has been successfully used to identify previously unknown protein interactions. One such approach utilized the structural similarity between quinoline compounds and the purine (B94841) ring of ATP to screen for binding proteins, successfully identifying aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets. nih.gov

A similar strategy could be employed for this compound. An HTS campaign against large libraries of proteins or within cellular models could reveal its specific molecular targets. By screening derivatives of this compound against panels of cancer cell lines, as has been done with other novel quinoline derivatives, researchers can identify specific cancer types that are sensitive to its action, paving the way for mechanistic studies. rsc.org This approach moves beyond traditional targets and can uncover entirely new pathways through which quinoline compounds exert their biological effects. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the analysis of vast chemical and biological datasets. nih.gov Generative AI models, such as the Medical Generative Adversarial Network (MedGAN), have been specifically optimized to design novel quinoline-scaffold molecules with drug-like properties. azoai.com These models learn from the complex molecular graphs of known compounds to generate new structures with a high probability of validity and novelty. azoai.com

For this compound, AI and ML can be leveraged in several ways. ML algorithms can be trained on data from diverse quinoline derivatives to predict the biological activity and potential mechanisms of this specific compound. mdpi.com By analyzing its structural features, these models can generate hypotheses about its interactions with biological targets, which can then be validated experimentally. nih.gov Furthermore, AI can enhance Quantitative Structure-Activity Relationship (QSAR) models, allowing for more accurate predictions of how modifications to the this compound structure will affect its biological function. nih.gov This integration of AI not only accelerates the discovery process but also provides deeper insights into the complex relationships between chemical structure and biological activity. nih.govnih.gov

Development of Multi-Target Directed Ligands based on the Quinoline Scaffold

Complex diseases like Alzheimer's often involve multiple pathological pathways, making single-target drugs less effective. The Multi-Target-Directed Ligand (MTDL) approach aims to design single molecules that can modulate several targets simultaneously. nih.govnih.gov The quinoline scaffold is an excellent starting point for developing MTDLs due to its proven versatility. nih.gov For example, researchers have created hybrids of tacrine (B349632) and quinolinetrione that inhibit cholinesterase enzymes, exhibit antioxidant effects, and prevent amyloid-beta aggregation. nih.gov

Table 2: Potential MTDL Strategies for a Quinoline Scaffold

| Disease Area | Primary Target (from Quinoline) | Secondary Target (from Hybrid Moiety) | Potential Therapeutic Benefit |

|---|---|---|---|

| Alzheimer's Disease | Amyloid-β Aggregation Inhibition | Cholinesterase Inhibition | Symptomatic relief and disease modification. nih.gov |

| Cancer | Tubulin Polymerization Inhibition | Kinase Inhibition (e.g., PI3K/mTOR) | Anti-proliferative and anti-angiogenic effects. nih.govrsc.org |

| Malaria | Heme Polymerization Inhibition | Inhibition of drug efflux pumps (e.g., PfCRT) | Overcoming drug resistance. mdpi.com |

Application of Chemoinformatics and Bioinformatics for Deeper Mechanistic Understanding

Chemoinformatics and bioinformatics are indispensable computational disciplines in modern drug discovery, providing the tools to manage, analyze, and interpret large volumes of chemical and biological data. longdom.org Chemoinformatics enables the efficient storage and searching of chemical information, while bioinformatics connects this data to biological pathways and target functions. longdom.org These fields work in concert to facilitate nearly every stage of drug discovery, from target identification to lead optimization. mdpi.com

For this compound, these disciplines offer a path to a more profound understanding of its mechanism of action. Chemoinformatics tools can be used to analyze its structural properties and compare them against vast libraries of known active compounds to predict potential biological activities. mdpi.com Bioinformatics platforms can then take potential protein targets identified through screening and place them within the context of larger biological networks and signaling pathways. longdom.org This integrated approach allows researchers to move from raw screening data to actionable hypotheses about a compound's role in cellular processes, ultimately saving significant time and resources in the laboratory. mdpi.com

Q & A

What are the optimal synthetic routes for 2-ethoxy-3-methylquinolin-4-amine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound can be approached via modifications of classical quinoline syntheses. The Skraup or Doebner-Miller reaction is a starting framework, where aniline derivatives undergo cyclization with glycerol or β-ketoesters under acidic conditions . To introduce the ethoxy group at position 2, nucleophilic substitution on a pre-formed 2-chloroquinoline intermediate is recommended. For example, reacting 2-chloro-3-methylquinolin-4-amine with sodium ethoxide in ethanol under reflux (~80°C) achieves ethoxy substitution. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of chloro derivative to NaOEt) and reaction time (12–16 hours) to minimize hydrolysis byproducts .

How does the ethoxy group at position 2 influence the compound’s stability under oxidative conditions?

Advanced Research Question

The ethoxy group at position 2 enhances electron density in the quinoline ring, making the compound more susceptible to oxidation compared to non-ethoxy analogs. Experimental data for similar 2-alkoxyquinolines show that oxidation with m-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid generates N-oxide derivatives, while stronger oxidants (e.g., KMnO₄) cleave the ring. Stability studies using HPLC and TLC monitoring reveal that electron-donating groups like ethoxy accelerate degradation under oxidative conditions (half-life reduced by ~40% vs. 3-methylquinolin-4-amine) .

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : The ethoxy group’s methylene protons appear as a quartet at δ 3.8–4.1 ppm, while the methyl group at position 3 resonates as a singlet near δ 2.5 ppm. Aromatic protons in the quinoline ring show splitting patterns consistent with J values of 8–9 Hz .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ for C₁₂H₁₅N₂O (calc. 203.1184) confirms the molecular formula. Fragmentation patterns (e.g., loss of ethoxy group, m/z 158) aid structural validation .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction reveals bond angles and planarity of the quinoline ring, with typical C-N bond lengths of 1.34 Å .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina ) and density functional theory (DFT) calculations assess binding affinity to enzymes like cytochrome P450 or DNA gyrase. For this compound, the ethoxy group’s orientation in hydrophobic pockets increases binding energy (ΔG = −8.2 kcal/mol) compared to analogs lacking this substituent. MD simulations (200 ns trajectories) further reveal stable hydrogen bonding between the 4-amino group and Asp99 residue in target proteins .

What strategies resolve contradictions in reported biological activity data for quinolin-4-amine derivatives?

Advanced Research Question

Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions. For example:

- MIC Values : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or culture media (Mueller-Hinton vs. RPMI-1640) can alter results by 2–4-fold. Standardize protocols using CLSI guidelines .

- Cytotoxicity : Conflicting IC₅₀ data may stem from cell line heterogeneity (e.g., HeLa vs. MCF-7). Cross-validate using 3D spheroid models and orthogonal assays (e.g., Annexin V/PI staining) .

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question

Key challenges include:

- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water, 70:30 v/v) or acid-base extraction (pH 4–5) to isolate the free amine .

- Byproduct Formation : Ethoxy group hydrolysis to hydroxyl derivatives occurs at elevated temperatures (>100°C). Use microwave-assisted synthesis (50°C, 30 min) to suppress side reactions .

How does the compound’s logP value correlate with its bioavailability?

Basic Research Question

The calculated logP (2.8) for this compound (via ChemAxon ) suggests moderate lipophilicity, enhancing membrane permeability but risking precipitation in aqueous media. Solubility studies in PBS (pH 7.4) show a value of 0.45 mg/mL, which can be improved using cyclodextrin inclusion complexes (e.g., β-CD at 10 mM increases solubility to 1.2 mg/mL) .

What role does the 4-amino group play in metal coordination chemistry?

Advanced Research Question

The 4-amino group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). UV-Vis spectra of Cu(II) complexes show λₐᵦₛ at 650 nm (d-d transitions), and cyclic voltammetry reveals redox activity at −0.3 V (vs. Ag/AgCl). These properties are exploitable in catalytic applications or as MRI contrast agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.